Oral Bioavailability and In Vivo Efficacy: GAP-134 vs. Parent Compound Rotigaptide (ZP-123)
GAP-134 was specifically designed to overcome the key limitation of its parent compound, rotigaptide, which is not orally bioavailable. GAP-134 is a small dipeptide identified from a medicinal chemistry program aimed at creating an orally active gap junction modifier [1]. The study demonstrated that GAP-134 is orally active in vivo, preventing CaCl2-induced arrhythmias in mice, a property absent in the hexapeptide rotigaptide [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Orally active; demonstrated positive in vivo results in mouse CaCl2 arrhythmia model upon oral administration |
| Comparator Or Baseline | Rotigaptide (ZP-123): Not orally bioavailable |
| Quantified Difference | Qualitative: Oral activity vs. no oral activity |
| Conditions | Mouse model of CaCl2-induced arrhythmia |
Why This Matters
For researchers planning in vivo studies requiring oral administration, only GAP-134 offers the specific molecular profile validated for this route of delivery, making rotigaptide an unsuitable substitute.
- [1] Butera JA, Larsen BD, Hennan JK, Kerns E, Di L, Alimardanov A, Swillo RE, Morgan GA, Liu K, Wang Q, Rossman EI, Unwalla R, McDonald L, Huselton C, Petersen JS. Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation. J Med Chem. 2009 Feb 26;52(4):908-11. doi: 10.1021/jm801558d. View Source
- [2] Piatnitski Chekler EL, Butera JA, Di L, Swillo RE, Morgan GA, Rossman EI, Huselton C, Larsen BD, Hennan JK. Discovery of a class of potent gap-junction modifiers as novel antiarrhythmic agents. Bioorg Med Chem Lett. 2009 Aug 15;19(16):4551-4. doi: 10.1016/j.bmcl.2009.07.014. View Source
